molecular formula C21H25FN4O4S B4660561 ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4660561
M. Wt: 448.5 g/mol
InChI Key: CARQUQXVQVRGBN-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include ethyl chloroformate, piperazine, and 2-fluorophenylboronic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and piperazine-containing molecules. Examples include:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.

    Fluorophenylpiperazine derivatives: These molecules contain the piperazine and fluorophenyl groups, making them structurally related.

Uniqueness

ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c1-3-30-21(29)17-13(2)18(19(23)28)31-20(17)24-16(27)12-25-8-10-26(11-9-25)15-7-5-4-6-14(15)22/h4-7H,3,8-12H2,1-2H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARQUQXVQVRGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-CARBAMOYL-2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

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